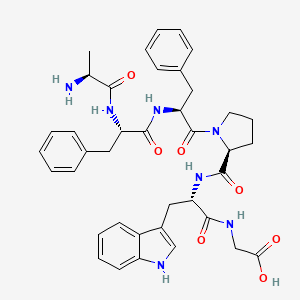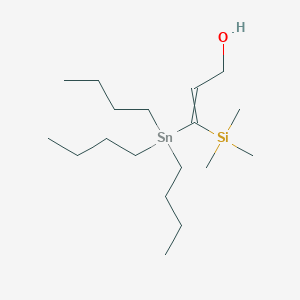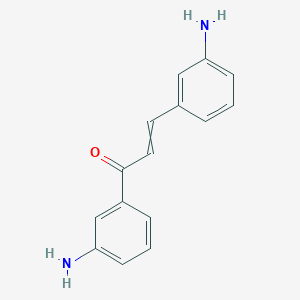
3-(Benzyloxy)pent-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)pent-2-enal: is an organic compound characterized by the presence of a benzyl ether group attached to a pent-2-enal backbone. This compound is of interest due to its unique structural features, which include an aldehyde group and a conjugated double bond, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)pent-2-enal can be achieved through various methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired product. Another method is the Heck reaction , which couples an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency. This method uses a boronic acid derivative and a halide in the presence of a palladium catalyst to form the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)pent-2-enal undergoes various types of chemical reactions, including:
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides or amines
Major Products Formed:
Oxidation: 3-(Benzyloxy)pentanoic acid
Reduction: 3-(Benzyloxy)pent-2-enol
Substitution: Various substituted benzyl ethers
Scientific Research Applications
3-(Benzyloxy)pent-2-enal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)pent-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The conjugated double bond allows for participation in pericyclic reactions , such as Diels-Alder reactions, which are important in synthetic organic chemistry .
Comparison with Similar Compounds
- 3-(Benzyloxy)prop-2-enal
- 3-(Benzyloxy)but-2-enal
- 3-(Benzyloxy)hex-2-enal
Comparison: Compared to its analogs, 3-(Benzyloxy)pent-2-enal is unique due to its specific chain length and the position of the double bond. This structural difference influences its reactivity and the types of reactions it can undergo. For example, the longer chain length in this compound may result in different steric and electronic effects compared to 3-(Benzyloxy)prop-2-enal .
Properties
CAS No. |
184590-99-6 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-phenylmethoxypent-2-enal |
InChI |
InChI=1S/C12H14O2/c1-2-12(8-9-13)14-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI Key |
FTEPQGOUFSWWMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


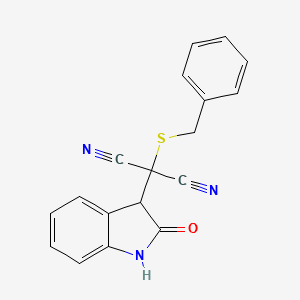
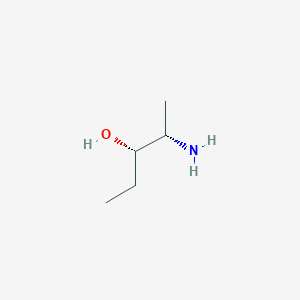
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
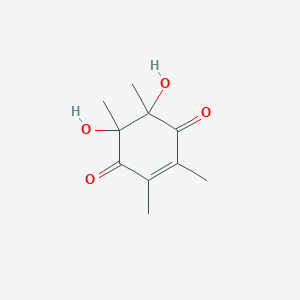
![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
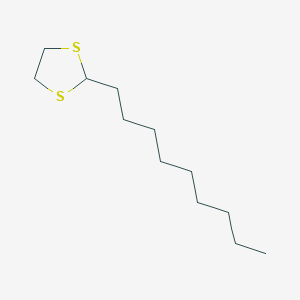
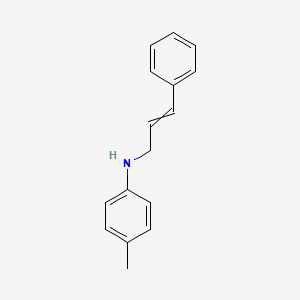
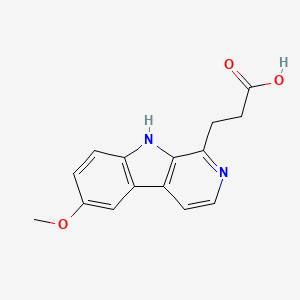
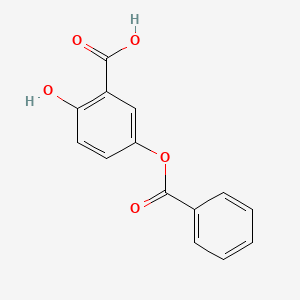
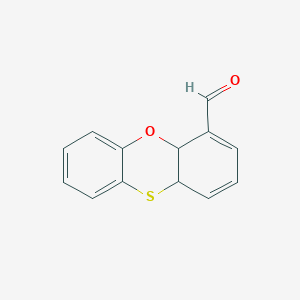
![Benzene, [[(phenylmethoxy)methyl]sulfonyl]-](/img/structure/B14272384.png)
